molecular formula C5H11NO B2927188 O-[(1-Methylcyclopropyl)methyl]hydroxylamine CAS No. 1785313-81-6

O-[(1-Methylcyclopropyl)methyl]hydroxylamine

Cat. No. B2927188
CAS RN: 1785313-81-6
M. Wt: 101.149
InChI Key: PQUHIYSXVKYRCS-UHFFFAOYSA-N
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Description

“O-[(1-Methylcyclopropyl)methyl]hydroxylamine” is a chemical compound with the CAS Number: 1785313-81-6 . It has a molecular weight of 101.15 .


Molecular Structure Analysis

The InChI code for “O-[(1-Methylcyclopropyl)methyl]hydroxylamine” is 1S/C5H11NO/c1-5(2-3-5)4-7-6/h2-4,6H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of “O-[(1-Methylcyclopropyl)methyl]hydroxylamine” is not specified in the sources I found .

Scientific Research Applications

Synthesis of Nitrogen-Enriched Compounds

O-[(1-Methylcyclopropyl)methyl]hydroxylamine: is utilized in the synthesis of nitrogen-enriched compounds such as primary amines, amides, and N-heterocycles . These compounds are fundamental in the development of pharmaceuticals and agrochemicals due to their biological activity.

Late-Stage Functionalization

This compound serves as a key reagent in the late-stage functionalization of natural products, drugs, and functional molecules . It allows for the modification of these substances at the final stages of synthesis, which is crucial for fine-tuning their properties.

Electrophilic Amination Reactions

As an electrophilic aminating agent, O-[(1-Methylcyclopropyl)methyl]hydroxylamine is involved in transition metal-catalyzed C–N bond-forming reactions . This process is essential for constructing carbon–nitrogen bonds, which are prevalent in various value-added products like pharmaceuticals and synthetic intermediates.

Regio-, Chemo-, and Stereoselective Reactions

The compound is evaluated for its high regio-, chemo-, and stereoselectivity in reactions . Such selectivity is vital for the production of complex molecules where the precise location and configuration of functional groups are necessary.

Biocatalysis Applications

In biocatalysis, O-[(1-Methylcyclopropyl)methyl]hydroxylamine is used to introduce nitrogen functionalities into molecules . This method is environmentally friendly and offers a sustainable approach to chemical synthesis.

Organocatalysis

It finds application in organocatalysis, facilitating the formation of nitrogen-containing compounds without the need for metal catalysts . This is particularly useful for reactions sensitive to metal contamination.

Transition Metal Catalysis

The compound is a significant reagent in transition metal catalysis, particularly in oxidative C–H and N–H cross-coupling processes . This strategy is effective for synthesizing various amines and is significant in synthetic chemistry.

Safety and Handling in Research Settings

O-[(1-Methylcyclopropyl)methyl]hydroxylamine: comes with specific safety and handling requirements due to its reactivity and potential hazards . Knowledge of its proper storage and handling is crucial for its application in research environments.

Safety and Hazards

The safety information available indicates that “O-[(1-Methylcyclopropyl)methyl]hydroxylamine” is associated with several hazard statements including H226, H302, H312, H315, H318, H332, and H335 . The compound is considered dangerous, with associated pictograms GHS02, GHS05, and GHS07 .

Mechanism of Action

Target of Action

Hydroxylamines and their derivatives are known to interact with various biological targets, often acting as nucleophiles .

Mode of Action

O-[(1-Methylcyclopropyl)methyl]hydroxylamine, like other hydroxylamines, can act as a nucleophile. The oxygen atom competes with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Hydroxylamines are known to participate in various biochemical reactions, including the formation of oximes and hydrazones .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight (10115) and its liquid physical form , may influence its bioavailability.

Result of Action

The formation of oximes and hydrazones, which are known to have various biological activities, could be a potential result of its action .

Action Environment

The compound’s storage temperature (4°c) and its liquid physical form suggest that its stability and efficacy might be influenced by temperature and other environmental conditions.

properties

IUPAC Name

O-[(1-methylcyclopropyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(2-3-5)4-7-6/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUHIYSXVKYRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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